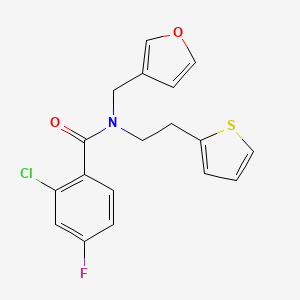

2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

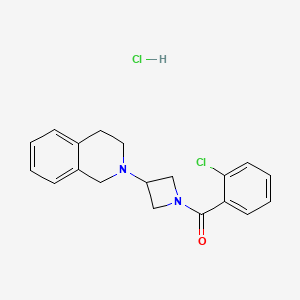

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the preparation of an intermediate, such as furfuryl cyanoacetamide, which is then further reacted with other reagents to yield the final product. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved using the Gewald reaction, followed by condensation with aryl aldehydes to yield a series of Schiff bases . Although the exact synthesis of 2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is not described, similar synthetic strategies could potentially be employed.

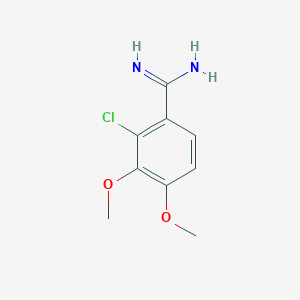

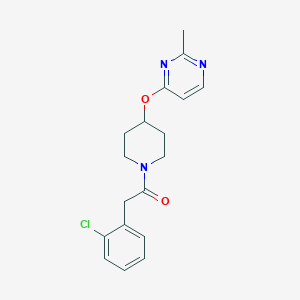

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray single-crystal diffraction. For example, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was elucidated and found to belong to the monoclinic space group P21/n . This information is valuable as it provides a basis for predicting the molecular structure of 2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, which may also crystallize in a similar fashion due to structural similarities.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents attached to the benzene ring. The presence of electron-withdrawing groups such as chloro and fluoro atoms can affect the reactivity of the amide group and the overall molecule. While the provided papers do not detail the reactions of the specific compound , they do provide insights into the reactivity of structurally related benzamides, which have been shown to participate in further chemical transformations, such as the formation of Schiff bases .

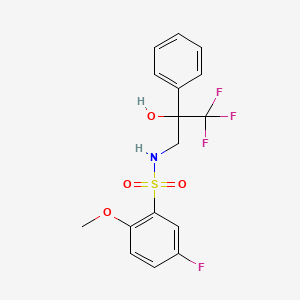

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their structural characteristics and the data provided for related compounds. For example, the crystal density and melting points can be estimated based on the molecular structure and substituents present in the compound. The antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea suggest that the compound may also exhibit biological activity, given the structural similarity and presence of halogen substituents known to influence such properties .

科学的研究の応用

One-Pot Synthesis Applications

- Fluoro-substituted Benzo[b]furans Synthesis : A study by (Ramarao et al., 2004) discussed the microwave-induced synthesis of fluoro-substituted 3-cyano-2-methyl-benzo[b]furans, highlighting the utility of fluoro-substituents in organic synthesis.

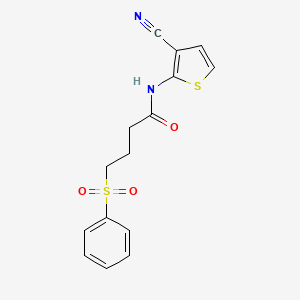

Antipathogenic Activity

- Thiourea Derivatives with Antipathogenic Properties : Research by (Limban et al., 2011) identified acylthioureas as having significant antipathogenic activity, especially against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus.

Biological and Pharmacological Activities

- N,N-bis(2-chloroethyl)-2-furamide : A compound belonging to the "N-mustards" group, which includes 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, shows biological and pharmacological activities, as per the research by (Galešić & Vlahov, 1990).

Fluorophore Development

- Dual-State Emission Luminogens : A study by (Zhou et al., 2020) explores the synthesis of unique V-shape furo[2,3-b]furans for novel fluorophores, indicating the potential of furan compounds in photoluminescent applications.

Furan-Based Compound Synthesis

- Synthesis of 3-Acyl-5,6-Dihydro-2-phenylthieno(‐furo‐)[2,3‐d]pyrimidin‐4(3H)‐ones : Research by (Maruoka et al., 1994) focuses on the synthesis of furan-based compounds, which could be relevant to the study of 2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide.

特性

IUPAC Name |

2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO2S/c19-17-10-14(20)3-4-16(17)18(22)21(11-13-6-8-23-12-13)7-5-15-2-1-9-24-15/h1-4,6,8-10,12H,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKWTGKKBHDHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)